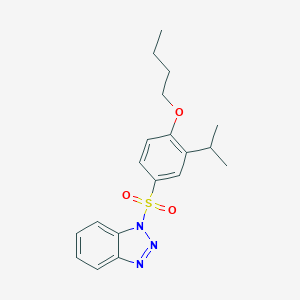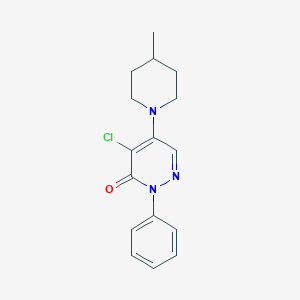
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide, also known as DESM, is a chemical compound that has gained attention in scientific research due to its potential as a therapeutic agent. DESM is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience.
Mecanismo De Acción
The exact mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory cytokines. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of oxidative stress. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to modulate the activity of the gamma-aminobutyric acid (GABA) receptor, which is involved in the regulation of neuronal excitability.
Biochemical and Physiological Effects:
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the production of reactive oxygen species (ROS) and inhibit the activity of COX-2. In vivo studies have shown that 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide can reduce the severity of seizures and anxiety-like behavior in animal models. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its high purity and yield. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been synthesized using a reliable method that yields a product with high purity. Additionally, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have low toxicity and can be administered at relatively high doses without adverse effects. One limitation of using 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in lab experiments is its limited solubility in water. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide is relatively insoluble in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide research. One area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. Another area of interest is the potential use of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide as an anti-inflammatory agent. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to reduce the production of pro-inflammatory cytokines and can modulate the activity of the Nrf2 pathway, which is involved in the regulation of oxidative stress. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide involves the reaction of 4-methylbenzenesulfonyl chloride with diethylamine and 2,5-diethoxyaniline. The resulting product is then purified through recrystallization. This method has been reported to yield 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide in high purity and yield.
Aplicaciones Científicas De Investigación
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been studied for its potential as a therapeutic agent in various fields of research. In neuroscience, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have neuroprotective properties and can prevent neuronal death caused by oxidative stress and excitotoxicity. 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has also been studied for its potential as an anticonvulsant and anxiolytic agent. In addition, 2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines.
Propiedades
Nombre del producto |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H25NO4S |
Peso molecular |
315.4 g/mol |
Nombre IUPAC |
2,5-diethoxy-N,N-diethyl-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C15H25NO4S/c1-6-16(7-2)21(17,18)15-11-13(19-8-3)12(5)10-14(15)20-9-4/h10-11H,6-9H2,1-5H3 |
Clave InChI |
IFZNJVUNTUYNEI-UHFFFAOYSA-N |
SMILES |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(C=C(C(=C1)OCC)C)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[(4-Butoxynaphthalen-1-yl)sulfonyl]-4-methylpiperazine](/img/structure/B272231.png)



![1-[(2,5-dimethylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272297.png)



![1-(3,4-Dichlorophenyl)-4-[(4-methoxy-3-methylphenyl)sulfonyl]piperazine](/img/structure/B272312.png)
![1-[(4-Butoxy-3-tert-butylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272315.png)
![1-{[4-(Pentyloxy)-1-naphthyl]sulfonyl}-4-piperidinecarboxamide](/img/structure/B272323.png)
![1-[(4-Chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B272326.png)
